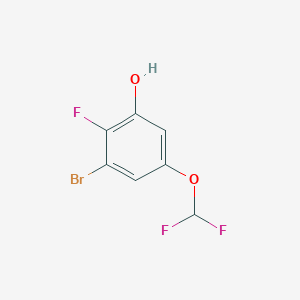

3-Bromo-5-difluoromethoxy-2-fluorophenol

Description

Properties

IUPAC Name |

3-bromo-5-(difluoromethoxy)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-3(13-7(10)11)2-5(12)6(4)9/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTKGGWOWKYCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-difluoromethoxy-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Bromo-5-difluoromethoxy-2-fluorophenol (CAS No. 1807196-43-5). Due to the compound's novelty, experimental data is limited. This document summarizes available computed data and provides inferred information based on structurally related compounds. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, highlighting both the current knowledge and potential areas for future investigation.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 1807196-43-5 | [1] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1] |

| Molecular Weight | 257.006 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1O)F)Br)OC(F)F | [1] |

| InChI Key | GZTKGGWOWKYCOQ-UHFFFAOYSA-N | [1] |

| XLogP3-AA (Computed) | 2.9 | [1] |

| Topological Polar Surface Area (Computed) | 29.5 Ų | |

| Complexity (Computed) | 170 | [1] |

| Hydrogen Bond Donor Count (Computed) | 1 | |

| Hydrogen Bond Acceptor Count (Computed) | 3 | |

| Rotatable Bond Count (Computed) | 2 | [1] |

Potential Synthesis Strategies

A specific, validated synthesis protocol for this compound has not been published in peer-reviewed literature. However, based on general synthetic methodologies for related fluorinated and brominated phenols, a potential synthetic route can be proposed. The following workflow outlines a logical, multi-step synthesis that could be adapted and optimized.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol Considerations:

-

Step 1: Nitration: The starting material, 1-bromo-3,5-difluorobenzene, would be subjected to nitration using a mixture of nitric acid and sulfuric acid. Reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor mono-nitration.

-

Step 2: Nucleophilic Aromatic Substitution (SNAr): The resulting 1-bromo-3,5-difluoro-2-nitrobenzene could then undergo SNAr. A difluoromethoxide source would be required to displace one of the fluorine atoms. This is a critical step, and the regioselectivity would need to be confirmed.

-

Step 3: Reduction: The nitro group of 1-bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene would be reduced to an amine. Common methods include using iron in the presence of an acid or catalytic hydrogenation.

-

Step 4: Diazotization and Hydrolysis: The final step would involve the conversion of the aniline derivative to the target phenol via a Sandmeyer-type reaction. This involves diazotization with sodium nitrite in a strong acid, followed by hydrolysis of the diazonium salt.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of this compound suggests several avenues for its use as a building block in medicinal chemistry. The presence of multiple, distinct functional groups allows for selective modification and elaboration.

Caption: Reactivity map of this compound.

The difluoromethoxy group is of particular interest in drug design as it can serve as a bioisostere for other functional groups, potentially improving metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. The presence of bromine and fluorine atoms also provides opportunities for creating compounds with unique electronic properties and binding interactions.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the interaction of this compound with any specific signaling pathways. However, the broader class of bromophenols has been shown to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.

Given the structural features of this compound, it could be a candidate for screening in various biological assays, particularly those related to kinase inhibition, receptor binding, or other areas where halogenated phenols have shown activity.

Caption: A general workflow for investigating the biological activity of a novel compound.

Safety and Handling

Specific safety and handling data for this compound is not available. As with any novel chemical, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A material safety data sheet (MSDS) should be requested from the supplier.

Conclusion

This compound is a chemical compound with potential for application in drug discovery and organic synthesis. While detailed experimental data is currently lacking, this guide provides a summary of the available information and outlines potential synthetic and reactivity pathways. Further research is necessary to fully characterize its chemical and biological properties. This document serves as a starting point for researchers interested in exploring the potential of this and related novel chemical entities.

References

Spectroscopic Analysis of 3-Bromo-5-difluoromethoxy-2-fluorophenol: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the anticipated spectroscopic data for the novel compound 3-Bromo-5-difluoromethoxy-2-fluorophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the novelty of this compound, experimental data is not yet publicly available. The information presented herein is a predictive analysis based on established spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are derived from the analysis of structurally related molecules and the known effects of various functional groups on spectroscopic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Triplet (t) | 1H | -CHF₂ |

| ~ 6.8 - 7.2 | Multiplet | 1H | Ar-H |

| ~ 6.6 - 7.0 | Multiplet | 1H | Ar-H |

| ~ 5.5 - 6.5 | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (d) | C-F |

| ~ 145 - 155 | C-O (phenol) |

| ~ 135 - 145 | C-O (ether) |

| ~ 115 - 125 (t) | -CHF₂ |

| ~ 110 - 120 (d) | C-Br |

| ~ 105 - 115 | Ar-C |

| ~ 100 - 110 | Ar-C |

Note: 'd' denotes a doublet due to C-F coupling, and 't' denotes a triplet due to C-F coupling in the difluoromethyl group.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3200 - 3600 | Broad | O-H stretch (phenol) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 1450 - 1600 | Medium-Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-O stretch (aryl ether)[1][2][3][4][5] |

| 1000 - 1150 | Strong | C-F stretch (difluoromethoxy) |

| 550 - 750 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]⁺, [M+2]⁺ | Molecular ion peak with characteristic isotopic pattern for bromine. |

| [M-Br]⁺ | Fragment ion resulting from the loss of a bromine atom. |

| [M-CHF₂]⁺ | Fragment ion resulting from the loss of the difluoromethyl group. |

| [M-OH]⁺ | Fragment ion resulting from the loss of the hydroxyl group. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved. If solids are present, filter the solution before transferring it to the NMR tube.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the magnetic field to optimize its homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, a greater sample concentration (50-100 mg) may be necessary.[6] A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7][8]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.[9][10][11][12]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[9][10][11]

-

Fragmentation: The high energy of the ionization process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Logical Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for utilizing different spectroscopic techniques to determine the structure of an organic molecule.

Caption: Logical flow from spectroscopic techniques to structural determination.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 3. youtube.com [youtube.com]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Analysis of 3-Bromo-5-difluoromethoxy-2-fluorophenol

This document provides a detailed overview of the fundamental chemical properties of 3-Bromo-5-difluoromethoxy-2-fluorophenol, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

The essential physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C7H4BrF3O2[1] |

| Molecular Weight | 257.006 g/mol [1] |

| Monoisotopic Mass | 255.93468 g/mol [1] |

| Canonical SMILES | C1=C(C=C(C(=C1O)F)Br)OC(F)F[1] |

| InChI Key | GZTKGGWOWKYCOQ-UHFFFAOYSA-N[1] |

| CAS Number | 1807196-43-5[1] |

Structural and Logical Relationships

To elucidate the structural arrangement and connectivity of the atoms within the this compound molecule, a logical relationship diagram is provided. This visualization aids in understanding the spatial orientation of the functional groups, which is a key determinant of the molecule's reactivity and interaction with other molecules.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-5-difluoromethoxy-2-fluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-difluoromethoxy-2-fluorophenol, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a general solubility profile based on structurally related compounds and provides a detailed experimental protocol for determining its solubility in various organic solvents.

Predicted Solubility Profile

A systematic study to determine the precise solubility in a range of organic solvents is therefore essential for its application in synthesis, purification, and formulation.

Quantitative Solubility Data

As specific experimental data is not available, the following table is provided as a template for researchers to populate upon experimental determination.

| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | Moderate to High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Ethyl Acetate | Polar Aprotic | High | Data to be determined |

| Dichloromethane | Halogenated | High | Data to be determined |

| Chloroform | Halogenated | High | Data to be determined |

| Toluene | Aromatic | Moderate | Data to be determined |

| Hexane | Non-polar | Low | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method[2].

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound.

Logical Relationship of Factors Affecting Solubility

The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of organic compounds.

References

An In-Depth Technical Guide to the Predicted NMR Spectrum of 3-Bromo-5-difluoromethoxy-2-fluorophenol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed in silico prediction and analysis of the Nuclear Magnetic Resonance (NMR) spectrum for 3-Bromo-5-difluoromethoxy-2-fluorophenol. The predicted data serves as a crucial reference for the structural elucidation and verification of this compound, which is of interest in medicinal chemistry and materials science. This document outlines the expected chemical shifts, multiplicities, and coupling constants for ¹H and ¹³C NMR, alongside standardized protocols for both computational prediction and experimental acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display three distinct signals corresponding to the aromatic protons, the difluoromethoxy proton, and the phenolic hydroxyl proton. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, often appearing as a broad singlet that can be exchanged with D₂O.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.10 - 7.25 | dd (doublet of doublets) | ⁴J(H,H) ≈ 2.5 Hz, ³J(H,F) ≈ 8.0 Hz |

| H-6 | 6.90 - 7.05 | dd (doublet of doublets) | ⁴J(H,H) ≈ 2.5 Hz, ⁴J(H,F) ≈ 6.0 Hz |

| -OCHF₂ | 6.60 - 6.80 | t (triplet) | ²J(H,F) ≈ 72.0 Hz |

| -OH | 5.0 - 8.0 | br s (broad singlet) | N/A |

Note: Predicted values are based on computational models and analysis of analogous structures. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show seven unique carbon signals. A key feature will be the significant carbon-fluorine (C-F) coupling, which provides valuable structural information. The carbon of the difluoromethoxy group will appear as a triplet with a large one-bond coupling constant (¹J(C,F)). Aromatic carbons will exhibit smaller C-F couplings over two or more bonds.[4][5] The signal for the deuterated solvent (e.g., CDCl₃ at ~77 ppm) may also be observed.[6][7]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (J, Hz) |

| C-1 (-OH) | 148.0 - 152.0 | ²J(C,F) ≈ 15-20 Hz |

| C-2 (-F) | 155.0 - 159.0 | ¹J(C,F) ≈ 240-250 Hz |

| C-3 (-Br) | 110.0 - 114.0 | ³J(C,F) ≈ 3-5 Hz |

| C-4 | 120.0 - 124.0 | ²J(C,F) ≈ 20-25 Hz |

| C-5 (-OCHF₂) | 159.0 - 163.0 | ²J(C,F) ≈ 10 Hz, ²J(C,F) from OCHF₂ ≈ 30-35 Hz |

| C-6 | 112.0 - 116.0 | ³J(C,F) ≈ 3-5 Hz |

| -OCHF₂ | 114.0 - 118.0 | ¹J(C,F) ≈ 255-265 Hz |

Note: Predicted values are based on computational models and analysis of analogous structures. Actual experimental values may vary.

Methodologies and Protocols

In Silico NMR Prediction Protocol

The spectral data presented in this guide are generated based on established computational methodologies. These predictions are invaluable for anticipating spectral features prior to synthesis or for confirming experimental results.

-

Structure Input : A 2D or 3D chemical structure of this compound is used as the input for the prediction software.

-

Algorithm Selection : The prediction relies on a combination of algorithms, including:

-

HOSE (Hierarchical Organisation of Spherical Environments) codes : This method uses a database of known structures and their experimental spectra to predict chemical shifts based on the local atomic environment.[8][9]

-

Neural Networks/Machine Learning : Advanced models trained on vast spectral libraries provide highly accurate predictions.[10]

-

Density Functional Theory (DFT) : Quantum mechanical calculations can be employed to compute NMR shielding tensors, from which chemical shifts and coupling constants are derived.[2]

-

-

Parameter Calculation : The software calculates the chemical shifts (δ) and spin-spin coupling constants (J) for all ¹H and ¹³C nuclei.

-

Spectrum Generation : The calculated parameters are used to generate a theoretical spectrum, including peak multiplicities and relative intensities.

Standard Protocol for Experimental NMR Data Acquisition

To acquire an actual NMR spectrum for verification against these predictions, the following standard protocol is recommended.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the solid this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[11][12]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

-

Transfer the solution to a standard 5 mm NMR tube. Ensure no solid particulates are present.[11]

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.[13] Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Visualization of Key J-Coupling Interactions

The predicted splitting patterns arise from through-bond interactions (J-coupling) between neighboring nuclei. The diagram below illustrates the most significant couplings expected for this compound. Understanding these relationships is critical for accurate spectral assignment.

References

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. westmont.edu [westmont.edu]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]

- 9. jeoljason.com [jeoljason.com]

- 10. Download NMR Predict - Mestrelab [mestrelab.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 13. compoundchem.com [compoundchem.com]

An In-depth Technical Guide on the Thermochemical Properties of 3-Bromo-5-difluoromethoxy-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 3-Bromo-5-difluoromethoxy-2-fluorophenol. Due to the limited availability of direct experimental thermochemical data for this specific compound in publicly accessible databases, this document outlines robust computational and experimental methodologies for its determination. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences who require accurate thermochemical properties for this molecule.

Physicochemical Properties

A summary of the known physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃O₂ | Guidechem[1] |

| Molecular Weight | 257.006 g/mol | Guidechem[1] |

| CAS Number | 1807196-43-5 | Guidechem[1] |

| XLogP3-AA | 3.3 | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | Guidechem[1] |

| Rotatable Bond Count | 2 | Guidechem[1] |

| Exact Mass | 255.93468 Da | Guidechem[1] |

| Topological Polar Surface Area | 29.5 Ų | Guidechem[1] |

Computational Thermochemistry Protocol

Given the absence of experimental data, computational thermochemistry presents a reliable alternative for obtaining accurate thermochemical properties. High-level ab initio methods, such as the Gaussian-n (Gn) theories, have demonstrated high accuracy in predicting thermochemical data.[2] The G3 theory, for instance, can achieve an average absolute deviation of less than 1 kcal/mol for enthalpies of formation.[2]

A recommended computational workflow for determining the thermochemical properties of this compound is outlined below.

Experimental Protocol: Computational Thermochemistry

-

Geometry Optimization and Frequency Calculation:

-

The molecular structure of this compound will be optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

-

Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Single-Point Energy Calculations:

-

To achieve higher accuracy, single-point energy calculations will be performed on the optimized geometry using more sophisticated methods and larger basis sets. The G3 theory, for example, involves a series of calculations at different levels of theory (e.g., MP4, QCISD(T)) with various basis sets.

-

-

Calculation of Thermochemical Properties:

-

The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) will be calculated using the computed electronic energies and the vibrational analysis data. This is typically done using statistical mechanics principles within the computational chemistry software package. Isodesmic or homodesmotic reactions can be employed to reduce systematic errors in the calculations.

-

Experimental Thermochemistry Protocol

For the experimental determination of thermochemical data, established calorimetric techniques can be employed. The following protocols are based on methodologies reported for other halogenated phenol compounds.[3][4]

Experimental Protocol: Combustion Calorimetry for Enthalpy of Formation

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is prepared.

-

Calorimetric Measurement: The sample is combusted in a high-pressure oxygen bomb calorimeter. The heat released during combustion is measured by monitoring the temperature change of the surrounding water bath.

-

Data Analysis: The standard molar enthalpy of combustion (ΔcH°) is determined from the heat of combustion. The standard molar enthalpy of formation in the condensed phase (ΔfH°(cr)) is then calculated using Hess's law, requiring the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and HBr).

Experimental Protocol: Enthalpy of Sublimation

The determination of the gas-phase enthalpy of formation requires the enthalpy of sublimation (ΔsubH°).

-

Vapor Pressure Measurement: The vapor pressure of the solid compound is measured as a function of temperature using a technique like the Knudsen-effusion method.

-

Data Analysis: The Clausius-Clapeyron equation is used to derive the standard molar enthalpy of sublimation from the temperature dependence of the vapor pressure.

The gas-phase enthalpy of formation (ΔfH°(g)) can then be calculated by summing the condensed-phase enthalpy of formation and the enthalpy of sublimation.

Interrelation of Thermochemical Data

The fundamental thermochemical properties are interconnected and essential for understanding the chemical behavior and stability of a compound. The Gibbs free energy of formation (ΔfG°), a key indicator of spontaneity, is derived from the enthalpy of formation and the standard entropy.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ThermoML:J. Chem. Thermodyn. 2010, 42, 2, 182-188 [trc.nist.gov]

A Technical Guide to the Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5-difluoromethoxy-2-fluorophenol is a polysubstituted aromatic compound with potential applications as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The unique combination of a phenol, a bromine atom, a fluorine atom, and a difluoromethoxy group imparts specific steric and electronic properties that can be leveraged to modulate the biological activity and physicochemical characteristics of larger molecules. This guide details a proposed multi-step synthesis for this compound, starting from the commercially available precursor, 5-fluoro-2-nitrophenol.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence designed for regiochemical control. The pathway involves the initial introduction of the difluoromethoxy group, followed by modification of the nitro group to an amine, subsequent regioselective bromination, and final conversion of the amino group to the target phenol.

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols and Data

The initial step involves the O-difluoromethylation of 5-fluoro-2-nitrophenol. This reaction utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor, which is a stable and effective reagent for this transformation.[1][2]

Experimental Protocol:

-

To a solution of 5-fluoro-2-nitrophenol in a suitable solvent (e.g., DMF/water mixture) is added a base (e.g., potassium carbonate) to form the corresponding phenoxide.

-

Sodium chlorodifluoroacetate is then added to the reaction mixture.

-

The mixture is heated to induce decarboxylation of the sodium chlorodifluoroacetate, generating difluorocarbene in situ.

-

The difluorocarbene is trapped by the phenoxide to form the desired 1-(difluoromethoxy)-2-fluoro-5-nitrobenzene.

-

The reaction is monitored by TLC or LC-MS for completion.

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing with water and brine.

-

The crude product is purified by column chromatography.

Table 1: Reagents and Conditions for Step 1

| Reagent/Parameter | Molar Equivalent/Value |

| 5-Fluoro-2-nitrophenol | 1.0 |

| Sodium Chlorodifluoroacetate | 2.5 - 3.0 |

| Potassium Carbonate | 2.0 |

| Solvent | DMF/Water |

| Temperature | 90-100 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

The nitro group of 1-(difluoromethoxy)-2-fluoro-5-nitrobenzene is reduced to an amine. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

1-(Difluoromethoxy)-2-fluoro-5-nitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker).

-

The reaction progress is monitored by TLC or LC-MS.

-

Once the starting material is consumed, the catalyst is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 3-(difluoromethoxy)-4-fluoroaniline, which is often pure enough for the next step.

Table 2: Reagents and Conditions for Step 2

| Reagent/Parameter | Molar Equivalent/Value |

| 1-(Difluoromethoxy)-2-fluoro-5-nitrobenzene | 1.0 |

| Palladium on Carbon (10%) | 0.05 - 0.10 |

| Solvent | Ethanol |

| Hydrogen Pressure | 1 atm (balloon) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

This step involves the regioselective bromination of the electron-rich aromatic ring of 3-(difluoromethoxy)-4-fluoroaniline. The strong ortho-directing effect of the amino group is utilized to install the bromine atom at the desired position. N-Bromosuccinimide (NBS) is a suitable reagent for this mild bromination.[3][4]

Experimental Protocol:

-

3-(Difluoromethoxy)-4-fluoroaniline is dissolved in a chlorinated solvent like dichloromethane (DCM) or a polar aprotic solvent like acetonitrile.

-

The solution is cooled in an ice bath.

-

N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution, maintaining the temperature below 5 °C.

-

The reaction is stirred at low temperature and allowed to slowly warm to room temperature.

-

Progress is monitored by TLC or LC-MS.

-

After completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by column chromatography.

Table 3: Reagents and Conditions for Step 3

| Reagent/Parameter | Molar Equivalent/Value |

| 3-(Difluoromethoxy)-4-fluoroaniline | 1.0 |

| N-Bromosuccinimide (NBS) | 1.05 |

| Solvent | Acetonitrile or DCM |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | 80-90% |

The final step is the conversion of the amino group of 2-bromo-5-(difluoromethoxy)-4-fluoroaniline into a hydroxyl group via a Sandmeyer-type reaction.

Caption: General workflow for the conversion of an aniline to a phenol via diazotization.

Experimental Protocol:

-

2-Bromo-5-(difluoromethoxy)-4-fluoroaniline is dissolved in an aqueous acidic solution (e.g., aqueous sulfuric acid).

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C.

-

The resulting diazonium salt solution is stirred at this temperature for 30 minutes.

-

The reaction mixture is then slowly added to a boiling aqueous solution of sulfuric acid, or heated directly, to facilitate hydrolysis of the diazonium salt to the phenol.

-

After gas evolution ceases, the mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, washed, dried, and concentrated.

-

The crude product is purified by column chromatography to afford this compound.

Table 4: Reagents and Conditions for Step 4

| Reagent/Parameter | Molar Equivalent/Value |

| 2-Bromo-5-(difluoromethoxy)-4-fluoroaniline | 1.0 |

| Sodium Nitrite | 1.1 |

| Sulfuric Acid | Excess |

| Solvent | Water |

| Temperature (Diazotization) | 0-5 °C |

| Temperature (Hydrolysis) | ~100 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 50-60% |

Conclusion

This technical guide outlines a robust and plausible synthetic route for the preparation of this compound. By employing a sequence of well-established organic transformations, including O-difluoromethylation, nitro group reduction, regioselective bromination, and diazotization/hydrolysis, the target molecule can be synthesized from a readily available starting material. The methodologies and data presented herein provide a solid foundation for researchers and scientists in drug discovery and development to access this and structurally related compounds for further investigation.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-5-difluoromethoxy-2-fluorophenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-difluoromethoxy-2-fluorophenol is a synthetically versatile building block with significant potential in medicinal chemistry. Its unique combination of a reactive phenol, a bromine atom suitable for cross-coupling reactions, and the electron-withdrawing fluorine and difluoromethoxy groups allows for the strategic development of novel therapeutic agents. The difluoromethoxy group, in particular, offers a valuable tool for modulating physicochemical properties such as lipophilicity and metabolic stability, and can act as a bioisostere for hydroxyl or thiol groups. These application notes provide an overview of the potential uses of this scaffold, detailed experimental protocols for its derivatization, and a summary of anticipated property modulations.

Introduction to this compound as a Medicinal Chemistry Scaffold

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful means to enhance the pharmacological profiles of lead compounds.[1] this compound presents a trifunctionalized aromatic core, making it an attractive starting point for the synthesis of diverse compound libraries. The key attributes of this scaffold include:

-

Difluoromethoxy Group (-OCF₂H): This group is increasingly recognized as a valuable substituent in drug design. It can serve as a "lipophilic hydrogen bond donor" and is considered a bioisostere of hydroxyl, thiol, and amine groups. Its presence can enhance metabolic stability by blocking potential sites of oxidation. The difluoromethyl moiety can modulate the lipophilicity of a molecule, a critical parameter for membrane permeability and overall pharmacokinetics.[2]

-

Bromine Atom: The bromo-substituent is a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of various aryl, heteroaryl, alkyl, and amino moieties to explore the chemical space around the core scaffold.

-

Phenolic Hydroxyl Group: The hydroxyl group can be readily alkylated, acylated, or used in Mitsunobu reactions to introduce a variety of substituents. It can also participate in hydrogen bonding interactions with biological targets.

-

Fluorine Atom: The fluorine atom at the 2-position influences the acidity of the phenolic proton and can participate in favorable interactions with target proteins. Its electron-withdrawing nature can also impact the reactivity of the aromatic ring. The judicious placement of fluorine can significantly influence a molecule's conformation, pKa, and metabolic pathways.[3]

Potential Therapeutic Applications

Given the functional group combination, derivatives of this compound can be envisioned as potential candidates for various therapeutic areas, including but not limited to:

-

Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases implicated in oncology and inflammatory diseases. The phenolic hydroxyl can be directed towards the hinge region, while the bromine position can be functionalized to access other pockets within the active site.

-

GPCR Modulators: By introducing appropriate side chains through etherification of the phenol and cross-coupling at the bromine position, ligands for G-protein coupled receptors can be synthesized.

-

Enzyme Inhibitors: The unique electronic properties and hydrogen bonding capabilities of the difluoromethoxy and phenolic hydroxyl groups could be exploited to design inhibitors for enzymes such as proteases and phosphatases.

Physicochemical Property Modulation

The strategic derivatization of the this compound core allows for the fine-tuning of key physicochemical properties relevant to drug development.

| Property | Modulation Strategy | Anticipated Outcome |

| Lipophilicity (LogP/LogD) | Introduction of polar groups via etherification of the phenol or amination at the bromine position. | Decrease in lipophilicity, potentially improving aqueous solubility. |

| Introduction of non-polar aryl or alkyl groups via Suzuki or Stille coupling. | Increase in lipophilicity, potentially enhancing membrane permeability. | |

| Metabolic Stability | The inherent stability of the C-F bonds in the difluoromethoxy group. | Increased resistance to oxidative metabolism at the methoxy position. |

| Replacement of metabolically labile groups with fluorinated analogs. | Blocking of metabolic hotspots. | |

| Aqueous Solubility | Introduction of ionizable groups (e.g., amines, carboxylic acids) or polar functionalities (e.g., alcohols, amides). | Improved solubility, which can be beneficial for oral bioavailability. |

| Target Binding Affinity | Systematic exploration of substituents at the hydroxyl and bromine positions. | Optimization of interactions with the target protein, leading to increased potency. |

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 4.1: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the Williamson ether synthesis for the introduction of an alkyl chain onto the phenolic oxygen.

Workflow for O-Alkylation

Caption: Workflow for the O-alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF (0.1 M), add K₂CO₃ (2.0 eq).

-

Add the alkyl halide (1.2 eq) to the reaction mixture.

-

Stir the reaction at 60 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Protocol 4.2: Suzuki Cross-Coupling of the Bromine Atom

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the bromine position.

Workflow for Suzuki Coupling

Caption: Workflow for the Suzuki cross-coupling of this compound.

Materials:

-

This compound (or its O-protected derivative)

-

Aryl or vinyl boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.5 eq), and the base (2.0 eq).

-

Add the solvent system (e.g., dioxane and water in a 4:1 ratio).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst (0.05-0.1 eq) under an inert atmosphere.

-

Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the coupled product.

Signaling Pathway Hypothesis

Derivatives of this compound could be designed as kinase inhibitors. The following diagram illustrates a hypothetical mechanism of action for a derivative targeting a generic kinase signaling pathway.

Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

This diagram illustrates the inhibitor competing with ATP for the kinase domain's binding pocket, thereby preventing the phosphorylation of downstream substrates and inhibiting cellular responses like proliferation and survival.

Conclusion

This compound is a promising and highly versatile building block for medicinal chemistry. Its unique substitution pattern provides multiple avenues for synthetic elaboration, enabling the creation of diverse molecular architectures. The incorporation of the difluoromethoxy group offers distinct advantages for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers to unlock the full potential of this valuable scaffold in the pursuit of novel therapeutics.

References

Application Notes and Protocols: 3-Bromo-5-difluoromethoxy-2-fluorophenol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-difluoromethoxy-2-fluorophenol is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a nucleophilic hydroxyl group, and the electron-withdrawing fluoro and difluoromethoxy groups, makes it an attractive starting material for the development of novel therapeutic agents. The presence of the difluoromethoxy group is of particular interest as it can enhance metabolic stability, modulate lipophilicity, and potentially engage in hydrogen bonding interactions with biological targets. These properties make it a valuable moiety in the design of kinase inhibitors and other targeted therapies.

This document provides an overview of the potential applications of this compound and detailed, plausible experimental protocols for its derivatization. While specific literature on this exact molecule is limited, the following protocols are based on well-established methodologies for structurally similar compounds and are intended to serve as a starting point for synthetic exploration.

Key Reactive Sites and Potential Transformations

The reactivity of this compound is dictated by its three key functional groups:

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation (e.g., Williamson ether synthesis), O-arylation, and esterification. Its nucleophilicity is reduced by the presence of the ortho-fluoro and meta-difluoromethoxy groups.

-

Bromo Group: The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

-

Fluoro Group: While generally less reactive, the ortho-fluoro group can influence the regioselectivity of reactions and modulate the electronic properties of the aromatic ring.

Application in Kinase Inhibitor Synthesis

The structural motif of a substituted phenyl ring is central to the design of many small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy. These inhibitors typically bind to the ATP-binding site of kinases, and the substituents on the phenyl ring are crucial for achieving high potency and selectivity. The difluoromethoxy group, in particular, is increasingly utilized in the design of kinase inhibitors to improve their pharmacokinetic properties.

Below is a hypothetical scheme illustrating how this compound could be used to synthesize a scaffold for a kinase inhibitor targeting the EGFR (Epidermal Growth Factor Receptor) or Src kinase signaling pathways.

Caption: Synthetic workflow for a potential kinase inhibitor.

Experimental Protocols

The following are detailed, representative protocols for key transformations of this compound. Note: These are generalized procedures and may require optimization for this specific substrate. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the phenolic hydroxyl group, a common step in modifying the solubility and steric profile of a molecule.

Reaction: this compound + R-X → 3-Bromo-5-difluoromethoxy-2-fluoro-1-(alkoxy)benzene

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous DMF or acetonitrile to dissolve the starting material.

-

Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

-

To the stirring suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF or CH₃CN |

| Temperature | 60-80 °C |

| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) |

| Typical Yield | 70-90% (estimated based on similar substrates) |

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a carbon-carbon bond at the bromine position, enabling the synthesis of biaryl compounds.

Reaction: 3-Bromo-5-difluoromethoxy-2-fluoro-1-(alkoxy)benzene + Arylboronic acid → 3-Aryl-5-difluoromethoxy-2-fluoro-1-(alkoxy)benzene

Materials:

-

O-alkylated this compound (from Protocol 1)

-

Arylboronic acid or boronate ester (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/water, Toluene/water)

-

Schlenk flask or similar reaction vessel

-

Standard work-up and purification equipment

Procedure:

-

To a Schlenk flask, add the O-alkylated bromo-phenol (1.0 eq), arylboronic acid (1.5 eq), and base (2.0-3.0 eq).

-

Add the palladium catalyst (2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., 4:1 Dioxane/water).

-

Heat the reaction mixture to 90-110 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Dioxane/water or Toluene/water |

| Temperature | 90-110 °C |

| Reaction Time | 6-24 hours (monitor by TLC/LC-MS) |

| Typical Yield | 60-85% (estimated based on similar substrates) |

Protocol 3: Buchwald-Hartwig Amination

This protocol allows for the formation of a carbon-nitrogen bond, introducing an amine functionality that is often crucial for the biological activity of kinase inhibitors.

Reaction: 3-Aryl-5-difluoromethoxy-2-fluoro-1-(alkoxy)benzene (if starting from the biaryl product) + Amine → N-substituted 3-Aryl-5-difluoromethoxy-2-fluoroaniline derivative

Materials:

-

Aryl bromide starting material (1.0 eq)

-

Primary or secondary amine (1.2-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, SPhos) (2-6 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or sealed tube

-

Standard work-up and purification equipment

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst and phosphine ligand to a dry Schlenk flask.

-

Add the aryl bromide and the solid base.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the vessel and heat to 80-120 °C.

-

Monitor the reaction's progress.

-

Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the resulting aniline derivative by column chromatography.

| Parameter | Condition |

| Catalyst System | Pd₂(dba)₃ with XPhos/RuPhos or Pd(OAc)₂ with SPhos |

| Base | NaOt-Bu or LHMDS |

| Solvent | Toluene or Dioxane |

| Temperature | 80-120 °C |

| Reaction Time | 8-24 hours (monitor by TLC/LC-MS) |

| Typical Yield | 50-80% (estimated based on similar substrates) |

Application in Targeting the Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is implicated in the development and progression of many cancers. Small molecule inhibitors targeting Src are therefore of significant therapeutic interest. A molecule synthesized from this compound could potentially act as a Src inhibitor.

Caption: Simplified Src kinase signaling pathway and inhibition.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel, high-value organic compounds. Its unique combination of functional groups allows for a wide range of chemical transformations, making it particularly suitable for the generation of libraries of compounds for drug discovery, especially in the area of kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this valuable starting material. Careful optimization and characterization will be essential for the successful application of this building block in the development of next-generation therapeutics.

Application Notes and Protocols for the Synthesis of Novel APIs Utilizing a Fluorinated Phenolic Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of a novel Active Pharmaceutical Ingredient (API), exemplified by the MEK inhibitor Trametinib. While the specific starting material, 3-Bromo-5-difluoromethoxy-2-fluorophenol, is not directly used in the provided synthesis, the protocols detailed below employ a structurally related fluorinated and halogenated aniline, 2-fluoro-4-iodoaniline. This serves as a representative example of the synthetic strategies involved in the creation of complex APIs from such precursors. The methodologies, data presentation, and pathway visualizations are designed to be broadly applicable to the synthesis of similar novel kinase inhibitors.

Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1] Dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a critical factor in the development of various cancers.[2] Trametinib's mechanism of action involves the inhibition of MEK1/2, which in turn prevents the phosphorylation of ERK1/2, leading to the suppression of downstream signaling and inhibition of tumor cell proliferation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of Trametinib.

Table 1: In Vitro Inhibitory Activity of Trametinib [1]

| Target | IC50 (nM) | Assay Conditions |

| MEK1 | 0.92 | Cell-free assay |

| MEK2 | 1.8 | Cell-free assay |

| BRAFV600E Melanoma Cell Lines | 1.0 - 2.5 | Cell proliferation assay |

| Human Colorectal Cancer Cell Lines (B-RAF or K-RAF expressing) | 0.48 - 36 | Cell growth inhibition assay |

Table 2: Pharmacokinetic Properties of Trametinib [2][3]

| Parameter | Value |

| Bioavailability (oral) | 72% |

| Time to maximum concentration (Tmax) | 1.5 hours |

| Accumulation Ratio (2 mg once daily) | 6.0 |

| Steady State Achieved | By Day 15 |

Experimental Protocols

The following is a detailed, multi-step protocol for the synthesis of Trametinib, starting from 2-fluoro-4-iodoaniline.

Step 1: Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Materials:

-

2-fluoro-4-iodoaniline

-

N,N'-Carbonyldiimidazole (CDI)

-

Cyclopropylamine

-

N,N-Dimethylformamide (DMF)

-

Triethylamine

Procedure:

-

Under a nitrogen atmosphere, dissolve N,N'-carbonyldiimidazole in N,N-dimethylformamide.

-

Add triethylamine to the solution.

-

While stirring and cooling under ice, add a solution of 2-fluoro-4-iodoaniline in N,N-dimethylformamide dropwise.

-

After the addition is complete, add cyclopropylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.

-

Wash the solid with water and dry under vacuum to yield 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea.

Step 2: Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione[5]

Materials:

-

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

-

Malonic acid

-

Acetic anhydride

-

Acetyl chloride

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea, malonic acid, acetic anhydride, and acetyl chloride.[4]

-

Heat the mixture with stirring at 60°C for 3 hours.[4]

-

After cooling to room temperature, add the reaction mixture dropwise to a stirred mixture of water and toluene.[4]

-

Collect the precipitated crystals by filtration and dry to obtain 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione.[4] A yield of 82% has been reported for this step.[4]

Step 3: Synthesis of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-1H-pyrimidine-2,4-dione

Materials:

-

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione

-

Phosphorus oxychloride (POCl3)

-

Methylamine

Procedure:

-

Treat 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione with phosphorus oxychloride to perform a selective chlorination.

-

After completion of the chlorination, carefully quench the reaction mixture.

-

React the resulting chloro-intermediate with methylamine to yield 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-1H-pyrimidine-2,4-dione.

Step 4: Synthesis of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione[6]

Materials:

-

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-1H-pyrimidine-2,4-dione

-

2-Methylmalonic acid

-

Acetic anhydride

-

Acetone

Procedure:

-

Combine 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-1H-pyrimidine-2,4-dione and 2-methylmalonic acid in acetic anhydride.[5]

-

Heat the mixture at 100°C for 2 hours with stirring.[5]

-

After cooling, concentrate the reaction mixture under reduced pressure.[5]

-

Add acetone to the residue and heat under reflux for 30 minutes.[5]

-

Cool the mixture and collect the product by filtration to obtain 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.

Step 5: Synthesis of Trifluoromethanesulfonic acid 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl ester

Materials:

-

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

2,6-Lutidine

-

Chloroform

Procedure:

-

Dissolve the pyridopyrimidine trione from the previous step in chloroform.

-

Add 2,6-lutidine to the solution.

-

Cool the mixture and add trifluoromethanesulfonic anhydride dropwise.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction mixture to isolate the triflate product.

Step 6: Synthesis of N-{3-[3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino]phenyl}acetamide[7]

Materials:

-

Triflate from Step 5

-

N-(3-aminophenyl)acetamide

-

N,N-Dimethylacetamide (DMA)

-

2,6-Lutidine

Procedure:

-

Combine the triflate and N-(3-aminophenyl)acetamide in N,N-dimethylacetamide.

-

Add 2,6-lutidine to the mixture.

-

Heat the reaction at 130°C until the starting material is consumed.

-

Cool the reaction and isolate the product.

Step 7: Synthesis of Trametinib[7]

Materials:

-

Product from Step 6

-

Sodium methoxide

-

Methanol

-

Tetrahydrofuran (THF)

-

Acetic acid

Procedure:

-

Under a nitrogen atmosphere, add a solution of sodium methoxide in methanol to a solution of the product from Step 6 in tetrahydrofuran.[6]

-

Stir the mixture at room temperature for 4 hours.[6]

-

Add acetic acid to quench the reaction and stir for an additional 30 minutes.[6]

-

Add water and continue stirring for 1 hour to precipitate the product.[6]

-

Collect the solid by filtration, wash with water, and dry to yield Trametinib.

Visualizations

MAPK/ERK Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway, which is targeted by Trametinib. The pathway is a cascade of protein kinases that transduce signals from the cell surface to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[7][8]

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Trametinib on MEK1/2.

Trametinib Synthesis Workflow

The following diagram outlines the key transformations in the synthesis of Trametinib.

References

- 1. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. API SYNTHESIS INTERNATIONAL: TRAMETINIB [apisynthesisint.blogspot.com]

- 6. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol, a complex substrate characterized by electron-withdrawing groups and steric hindrance. The primary method detailed is the Williamson ether synthesis, a reliable and widely used method for forming the ether linkage.[1][2] This protocol offers a clear, step-by-step guide from reaction setup to product purification and characterization, tailored for professionals in chemical synthesis and drug development. An alternative copper-catalyzed method is also discussed for particularly challenging substrates.

Introduction

Aryl ethers are a significant class of compounds frequently found in pharmaceuticals, agrochemicals, and materials science. The synthesis of these molecules, particularly from electronically deactivated and sterically hindered phenols, presents a considerable challenge. The target molecule, this compound, contains multiple halogen substituents that increase its acidity but may also reduce the nucleophilicity of the corresponding phenoxide and introduce steric hindrance around the hydroxyl group.

The Williamson ether synthesis is a classic and effective method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[1][3] This application note details a robust protocol using this method, optimized for the specific characteristics of this compound.

Experimental Protocols

Primary Method: Williamson Ether Synthesis

This protocol describes the reaction of the phenol with a generic primary alkyl halide (R-X) in the presence of a base.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), finely ground

-

Alkyl halide (e.g., ethyl bromide, methyl iodide)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the phenol (approx. 0.5 M concentration). Add finely ground potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add the primary alkyl halide (R-X, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure aryl ether.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Alternative Method: Copper-Catalyzed Etherification

For sterically demanding or less reactive alkylating agents, a copper-catalyzed Ullmann-type coupling can be more effective.[4][5] This method is particularly useful for synthesizing diaryl ethers.

Materials:

-

This compound

-

Aryl iodide or bromide

-

Copper(I) iodide (CuI)

-

Picolinic acid

-

Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Reaction Setup: In an oven-dried screw-cap test tube, combine CuI (0.05 eq), picolinic acid (0.20 eq), and K₃PO₄ (2.0 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the aryl halide (1.2 eq) to the tube.

-

Solvent and Heating: Add anhydrous DMSO. Seal the tube, and heat the mixture to 80-100 °C with vigorous stirring for 24 hours.[4]

-

Work-up and Purification: Follow the work-up and purification steps as described in the Williamson ether synthesis protocol.

Data Presentation

The following table summarizes expected outcomes for the Williamson etherification of this compound with various primary alkyl halides. These are representative values and may vary based on specific lab conditions.

| Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 85-95 |

| Ethyl Bromide | K₂CO₃ | DMF | 70 | 6 | 80-90 |

| n-Propyl Bromide | Cs₂CO₃ | Acetone | 56 (reflux) | 8 | 75-85 |

| Benzyl Bromide | K₂CO₃ | DMF | 60 | 5 | 88-96 |

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of the target compound.

Caption: General experimental workflow for Williamson ether synthesis.

Reaction Mechanism

This diagram shows the key steps in the Williamson ether synthesis mechanism: deprotonation of the phenol followed by nucleophilic attack.

Caption: Simplified mechanism of the Williamson ether synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Alkyl halides are often toxic and volatile; handle with care.

-

DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of 3-Bromo-5-difluoromethoxy-2-fluorophenol in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. The halogenated phenol derivative, 3-Bromo-5-difluoromethoxy-2-fluorophenol, represents a versatile and strategic building block in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern offers medicinal chemists several advantages, including the ability to form key interactions within the kinase ATP-binding site, modulate physicochemical properties for improved drug-like characteristics, and provide a handle for further synthetic elaboration. This document outlines the potential applications of this compound in kinase inhibitor synthesis, provides detailed experimental protocols for its incorporation into representative inhibitor scaffolds, and discusses the rationale behind its use in drug design.

Introduction

Kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] The human kinome comprises over 500 members, and aberrant kinase activity is implicated in the pathogenesis of cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the design and synthesis of potent and selective kinase inhibitors remain a primary focus of pharmaceutical research.